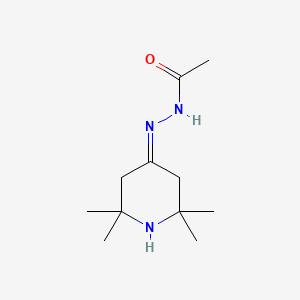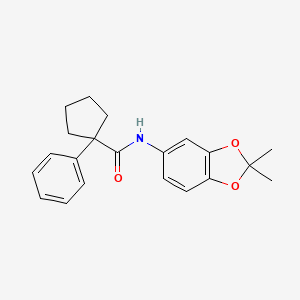![molecular formula C21H25N5OS B5561079 4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine" belongs to a class of organic compounds that typically feature complex structures involving multiple heterocyclic systems. These compounds often exhibit diverse biological activities and are of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyridine and imidazo[1,2-a]pyridine derivatives involves multi-step reactions, often starting with condensations involving thiazolinone or imidazolone compounds. The process typically includes several stages of cyclocondensation and may involve the use of catalysts like piperidine, which is crucial for facilitating these complex reactions (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including thiazole and pyridine moieties. The arrangement and substitution on these rings significantly influence the chemical and physical properties of the compounds. Crystallographic studies of similar compounds reveal details about their molecular conformations and intermolecular interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nitration, bromination, azo coupling, and nitrosation, depending on the functional groups present in the molecular structure. The reactivity of the cyanomethyl derivatives of imidazo[1,2-a]pyridine, for example, illustrates the potential for diverse chemical transformations (Kutrov, Kovalenko, & Volovenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular architecture. The presence of different substituents and functional groups can significantly influence these properties. X-ray crystallography provides insights into the solid-state structure and intermolecular interactions that define these physical characteristics.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, are influenced by the heterocyclic structures and the nature of the substituents. The study of imidazo[1,5-a]pyridines, for instance, has shown that these compounds can act as versatile platforms for generating stable N-heterocyclic carbenes, indicating a broad range of chemical behaviors (Alcarazo et al., 2005).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study on thiazolo[3, 2]pyridines, which are structurally related to the compound , revealed their potential in antimicrobial activities. These compounds were synthesized and showed promising results against various microorganisms (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Antiviral and Cytotoxic Agents
- Research into thiazolo[3, 2]pyridines and related compounds also indicated their potential as antiviral and cytotoxic agents. A study synthesized a series of these compounds and evaluated them for their in vitro antiviral and antitumor activities, highlighting their broad application in medical chemistry (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).
Antiulcer Agents
- Imidazo[1,2-a]pyridines, which share a structural similarity with the compound of interest, have been studied as antiulcer agents. These compounds were investigated for their gastric antisecretory and cytoprotective properties, demonstrating their therapeutic potential in treating ulcers (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Potential Therapeutic Applications
- The imidazo[1,2-a]pyridine scaffold, to which the compound is related, has been identified as a 'drug prejudice' scaffold due to its wide range of applications in medicinal chemistry. This includes uses in anticancer, antimicrobial, antiviral, and other therapeutic areas, highlighting the compound's potential in drug development (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016).
Anticancer Agents
- Novel pyridine-thiazole hybrid molecules, structurally related to the compound, were synthesized and evaluated for their cytotoxic action against various types of tumor cell lines. These compounds showed high antiproliferative activity, suggesting their potential as anticancer agents (Ivasechko, Yushyn, Roszczenko, Senkiv, Finiuk, Lesyk, Holota, Czarnomysy, Klyuchivska, Khyluk, Kashchak, Gzella, Bielawski, Bielawska, Stoika, & Lesyk, 2022).
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-16-19(28-15-24-16)4-5-20(27)25-11-2-3-18(14-25)21-23-10-12-26(21)13-17-6-8-22-9-7-17/h6-10,12,15,18H,2-5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOJUAQINHSLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)


![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)


![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)


![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)
![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)
